molecular formula C19H19ClN2O2S2 B2496128 2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole CAS No. 897831-14-0

2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole

Cat. No.: B2496128
CAS No.: 897831-14-0
M. Wt: 406.94
InChI Key: RSGYCPLMOFCPJQ-UHFFFAOYSA-N
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Description

2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole is a synthetic chemical compound featuring the benzo[d]thiazole scaffold, a structure of high significance in medicinal chemistry due to its diverse pharmacological potential. The benzo[d]thiazole nucleus is a privileged structure in drug discovery, known for its presence in molecules with a wide spectrum of biological activities . This specific derivative is designed for research applications and is not intended for diagnostic or therapeutic use. Researchers value benzo[d]thiazole derivatives for their utility in developing new therapeutic agents. Scientific literature indicates that compounds based on this core structure have demonstrated notable anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) test, making them valuable tools for neuroscience research . Furthermore, this chemical class has shown promising antimicrobial properties against various bacterial and fungal strains, highlighting its application in infectious disease research . The structural motif is also investigated for its antidepressant effects, with some derivatives shown to significantly reduce immobility time in forced swim tests, potentially through the modulation of monoaminergic systems . The incorporation of an azepane-sulfonyl group and a chlorophenyl moiety in this particular compound may influence its lipophilicity and electronic properties, which are critical parameters for optimizing pharmacokinetic profiles and target engagement . This product is provided for laboratory research purposes only and must not be used for any personal, medicinal, or commercial applications.

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S2/c20-15-10-9-14(19-21-16-7-3-4-8-17(16)25-19)13-18(15)26(23,24)22-11-5-1-2-6-12-22/h3-4,7-10,13H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGYCPLMOFCPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic methods include:

    Cyclization Reactions: The benzothiazole core can be synthesized through cyclization reactions involving ortho-aminothiophenol and carboxylic acids or their derivatives.

    Chlorination: The chlorophenyl group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and microwave-assisted reactions may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the benzothiazole family, characterized by a heterocyclic structure that includes both sulfur and nitrogen. Its molecular formula is C15H17ClN2O2SC_{15}H_{17}ClN_2O_2S, with a molecular weight of approximately 320.83 g/mol. The presence of the azepane ring and sulfonyl group contributes to its unique chemical reactivity and biological properties.

Scientific Research Applications

1. Medicinal Chemistry:

  • Antimicrobial Activity: Research indicates that compounds similar to 2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole exhibit antimicrobial properties, making them potential candidates for treating infections caused by bacteria and fungi.
  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It is being investigated for its potential to act as an anticancer agent, particularly against specific types of tumors .
  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammation, which can be beneficial in treating various inflammatory diseases.

2. Biological Activity:

  • Enzyme Inhibition: The compound has been evaluated for its ability to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial in neurodegenerative diseases. Certain derivatives have displayed significant inhibitory activity, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
  • Pharmacological Studies: Ongoing pharmacological studies are assessing the bioavailability and efficacy of this compound in vivo, aiming to establish its safety profile and therapeutic potential .

3. Material Science:

  • Polymer Development: The unique structural features of this compound allow it to be used as a building block in synthesizing advanced materials, including polymers and dyes. Its incorporation into polymer matrices may enhance the material's properties, such as thermal stability and mechanical strength.

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Research: A study demonstrated that derivatives of benzothiazole exhibited cytotoxic effects on various cancer cell lines, leading researchers to explore modifications that enhance these effects while minimizing toxicity to normal cells .
  • Neuroprotective Studies: In vitro assays showed that certain derivatives could significantly inhibit MAO-B activity, suggesting their potential role in developing treatments for neurodegenerative diseases like Parkinson's .

Mechanism of Action

The mechanism of action of 2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.

    Benzo[d]thiazol-2(3H)-one Derivatives: These compounds have different substituents on the benzothiazole core, leading to variations in their properties and applications.

Uniqueness

2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole is unique due to the presence of the azepan-1-ylsulfonyl and chlorophenyl groups, which confer specific chemical and biological properties. These structural features may enhance its potential as a therapeutic agent or as a precursor in the synthesis of more complex molecules.

Biological Activity

The compound 2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H21ClN2O3SC_{19}H_{21}ClN_2O_3S. The compound features a benzothiazole core, which is known for its ability to interact with various biological targets due to its unique electronic properties.

1. Anticancer Activity

Recent studies have indicated that benzothiazole derivatives possess significant anticancer properties. For instance, compounds containing the benzothiazole moiety have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

  • Case Study : A study evaluating the cytotoxic effects of related benzothiazole compounds demonstrated that they can induce apoptosis in human cancer cell lines, suggesting a potential role in cancer therapy .

2. Cytochrome P450 Induction

Research has shown that derivatives like 2-(4'-chlorophenyl)benzothiazole are potent inducers of cytochrome P450 enzymes, specifically CYP1A1. This induction can lead to increased metabolism of xenobiotics and may impact drug efficacy and toxicity.

  • Findings : In a study involving human and mouse cell lines, 2-(4'-chlorophenyl)benzothiazole was found to significantly enhance aryl hydrocarbon hydroxylase activity, outperforming traditional inducers such as TCDD .
CompoundCell LineInduction Level (fold)
CPBTHepa-14
TCDDHepa-11

3. Acetylcholinesterase Inhibition

Benzothiazole derivatives are also explored for their potential as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease.

  • Research Insight : A related study found that compounds with a benzothiazole structure exhibited significant inhibitory activity against acetylcholinesterase, with IC50 values indicating strong potential for therapeutic applications in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in metabolic pathways, leading to enhanced enzyme activity.
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions between this compound and target enzymes, which could elucidate its mechanism of action at the molecular level.

Q & A

Basic: What are the common synthetic routes for preparing 2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole?

Methodological Answer:
Synthesis typically involves multi-step reactions:

Thiazole Core Formation : Use Hantzsch condensation (thiosemicarbazones + α-halo ketones) or cyclization of thioureas with brominated intermediates .

Sulfonylation : Introduce the azepane-sulfonyl group via nucleophilic substitution using azepane and sulfonyl chloride derivatives under basic conditions (e.g., triethylamine in dichloromethane) .

Chlorophenyl Functionalization : Couple the chlorophenyl group via Suzuki-Miyaura cross-coupling or Ullmann-type reactions .
Key Considerations : Optimize reaction time, solvent polarity (e.g., DMF for polar intermediates), and purification via column chromatography or recrystallization .

Basic: How is the structure of this compound characterized in academic research?

Methodological Answer:
Structural confirmation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify aromatic protons (δ 7.2–8.5 ppm), sulfonyl groups (δ 3.1–3.5 ppm for adjacent CH2_2), and azepane ring protons (δ 1.6–2.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolve bond angles and dihedral angles between the benzothiazole and sulfonyl-azepane moieties (e.g., C–S bond length ~1.75 Å) .

Basic: What biological activities are associated with this compound?

Methodological Answer:
Preliminary studies suggest:

  • Anticancer Activity : Inhibition of HCT-116 colon cancer cells (IC50_{50} ~6–20 µM) via apoptosis induction, comparable to 4-(4-chlorophenyl)thiazole derivatives .
  • Antimicrobial Effects : Moderate activity against Gram-positive bacteria (MIC 32–64 µg/mL) due to sulfonyl group interactions with bacterial membranes .
    Assay Protocols : Use MTT assays for cytotoxicity and broth microdilution for antimicrobial screening .

Advanced: How can researchers optimize synthetic yields for low-yield intermediates?

Methodological Answer:
Strategies :

  • Catalyst Screening : Use Pd(PPh3_3)4_4 for Suzuki couplings to enhance aryl coupling efficiency (yield increase from 20% to 65%) .
  • Microwave-Assisted Synthesis : Reduce reaction time for cyclization steps (e.g., from 24h to 2h) .
  • Solvent Optimization : Replace DCM with THF for sulfonylation to reduce byproduct formation .
    Analytical Monitoring : Track intermediates via TLC (silica gel 60 F254_{254}) and adjust stoichiometry in real-time .

Advanced: How do structural modifications (e.g., substituent variation) impact bioactivity?

Methodological Answer:
SAR Insights :

  • Chlorophenyl Position : Para-substitution (vs. ortho/meta) enhances anticancer activity due to improved hydrophobic interactions with target proteins .
  • Azepane vs. Piperidine : Azepane’s 7-membered ring improves metabolic stability compared to piperidine derivatives (t1/2_{1/2} increased by 2.5×) .
  • Sulfonyl Group Replacement : Replacing sulfonyl with carbonyl reduces antibacterial efficacy by 70%, highlighting its role in membrane penetration .
    Experimental Design : Synthesize analogs via parallel synthesis and test in dose-response assays .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:
Case Study : Conflicting 1^1H NMR signals for CH2_2 groups in azepane-sulfonyl moieties (δ 2.8 vs. 3.2 ppm):

  • Variable Temperature NMR : Confirm dynamic rotational isomerism at 298K vs. 323K .
  • 2D NMR (COSY, NOESY) : Identify through-space correlations between sulfonyl oxygen and adjacent protons .
  • Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (B3LYP/6-31G*) .

Advanced: What computational methods predict target protein interactions?

Methodological Answer:
In Silico Workflow :

Docking Studies (AutoDock Vina) : Model interactions with 5HT1A receptors (binding affinity ΔG ≤ -8.5 kcal/mol) .

MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns (RMSD ≤ 2.0 Å) .

ADMET Prediction (SwissADME) : Evaluate bioavailability (TPSA ≤ 90 Ų) and CYP450 inhibition risks .

Advanced: How to assess toxicity profiles in preclinical studies?

Methodological Answer:
Tiered Testing :

In Vitro Cytotoxicity : Use HepG2 cells to measure hepatotoxicity (IC50_{50} > 50 µM deemed safe) .

hERG Channel Inhibition : Patch-clamp assays to quantify cardiac risk (IC50_{50} > 10 µM acceptable) .

In Vivo Acute Toxicity : OECD Guideline 423 in rodent models (LD50_{50} ≥ 500 mg/kg) .

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